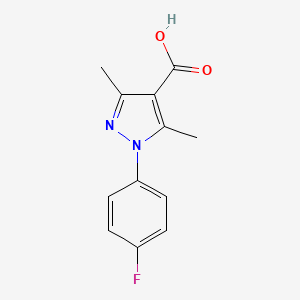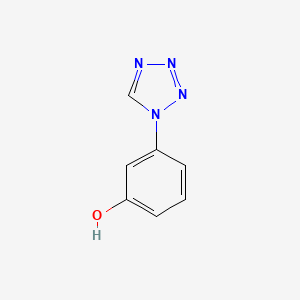![molecular formula C17H21NO3 B1300806 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine CAS No. 94271-52-0](/img/structure/B1300806.png)
1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of methanamine derivatives can involve multiple routes, including reductive amination and condensation reactions. For instance, a trace impurity in methamphetamine, related to methanamine synthesis, was identified and characterized, suggesting a specific synthetic route involving phenylacetic acid and lead (II) acetate . Another paper describes the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route, indicating a high-yielding process . Additionally, a novel isocyanide-based four-component reaction was used to synthesize N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives, showcasing a catalyst-free and room-temperature protocol .
Molecular Structure Analysis
The molecular structure of methanamine derivatives is characterized using various spectroscopic techniques. For example, the 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound was characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, which are essential tools for confirming the structure of synthesized compounds .
Chemical Reactions Analysis
Methanamine derivatives can participate in various chemical reactions. The paper on N-Methylidene(bis(trimethylsilyl)methyl)amine discusses its use as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to produce β-lactams . This demonstrates the reactivity of methanamine derivatives in cycloaddition reactions, which are valuable in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives are influenced by their molecular structure and substituents. For instance, the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties, including solubility and metabolic stability . The novel series of 1-(2-phenoxyphenyl)methanamines exhibited selective dual 5-HT and NA reuptake pharmacology, good metabolic stability, hERG selectivity, and passive membrane permeability . These properties are crucial for the development of pharmaceutical agents.
Scientific Research Applications
Scintillation Materials
Plastic Scintillators Based on Polymethyl Methacrylate
This research investigates the scintillation properties of plastic scintillators, which incorporate various luminescent dyes into polymethyl methacrylate (PMMA). The study evaluates the impact of different secondary solvents on scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Notably, 1,1,3-trimethyl-3-phenylindan is identified as a solvent that enhances all these characteristics, indicating its potential for improving the performance of plastic scintillators used in radiation detection and measurement devices (Salimgareeva & Kolesov, 2005).
Neurochemical Research
Neurochemistry and Neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA, “Ecstasy”)
Although not directly related to 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine, this review discusses the neurochemical effects and neurotoxicity of MDMA, a compound with structural similarities. It covers MDMA's interaction with serotonergic systems and its acute and long-term effects on the brain, providing insights into the mechanisms of action for related phenethylamines (McKenna & Peroutka, 1990).
Cytochrome P450 Enzyme Inhibition
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes
This study reviews the selectivity and potency of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms, crucial for drug metabolism. It highlights the significance of understanding how compounds like 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine might interact with these enzymes, affecting the metabolic profiles of drugs and the potential for drug-drug interactions (Khojasteh et al., 2011).
Analytical Chemistry and Toxicology
Electron Impact and Electron Capture Negative Ionization Mass Spectra of Polybrominated Diphenyl Ethers and Methoxylated Polybrominated Diphenyl Ethers
This review provides comprehensive data on the mass spectrometry of polybrominated diphenyl ethers (PBDEs) and their methoxylated derivatives, correcting previously published errors. It demonstrates the analytical challenges and strategies for identifying and quantifying these compounds in environmental samples, relevant for studying the environmental fate and impact of phenethylamine derivatives (Hites, 2008).
Future Directions
properties
IUPAC Name |
1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-14(10-16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWDVPAAEXTUIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352821 |
Source


|
| Record name | N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |
CAS RN |
94271-52-0 |
Source


|
| Record name | N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)



![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)
![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)